

What are the physical and chemical properties of Hydrazine monohydrobromide?

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Compound of Interest

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Hydrazine Monohydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine monohydrobromide ($\text{H}_4\text{N}_2\cdot\text{HBr}$), also known as hydrazinium monobromide, is the hydrobromide salt of hydrazine. It is a versatile reagent in chemical synthesis and a precursor to various compounds with applications in pharmaceuticals and materials science. This document provides an in-depth overview of its physical and chemical properties, methodologies for its characterization, and key synthetic and analytical workflows.

Physical Properties

Hydrazine monohydrobromide is a white to off-white crystalline solid.^[1] It is hygroscopic and should be stored in a dry environment.^{[1][2]} Key physical properties are summarized in Table 1 for easy reference.

Table 1: Physical Properties of **Hydrazine Monohydrobromide**

Property	Value	Source(s)
Molecular Formula	H ₅ BrN ₂	[3]
Molecular Weight	112.96 g/mol	[1][2][3]
Appearance	White monoclinic crystalline flakes	[1][2]
Melting Point	87 - 92 °C (188.6 - 197.6 °F)	[1][2][4]
Boiling Point	190 °C (decomposes)	[1][2][5]
Density	2.300 g/cm ³	[1][2][5]
Solubility in Water	3260 g/L	[1][2][4]
Solubility in Organic Solvents	Soluble in lower alcohols; insoluble in most organic solvents.	[1][5]
Vapor Pressure	20.7 mmHg at 25 °C	[1][5]

Chemical Properties

Hydrazine monohydrobromide exhibits the characteristic reactivity of both a hydrazine derivative and a hydrobromide salt.

Acidity/Basicity

As the salt of a weak base (hydrazine) and a strong acid (hydrobromic acid), aqueous solutions of **hydrazine monohydrobromide** are acidic, with a pH of 4-5 for a 100 g/L solution at 20°C. The pKa of the hydrazinium ion (N₂H₅⁺) is approximately 7.96, indicating the basic nature of the free hydrazine.

Stability and Reactivity

Hydrazine monohydrobromide is stable under normal conditions.[4] However, it should be stored away from incompatible materials such as strong bases and oxidizing agents.[6] It is also sensitive to moisture and light. Thermal decomposition may produce toxic fumes of hydrogen bromide and nitrogen oxides.[6]

Synthetic Utility

Hydrazine monohydrobromide is utilized in various chemical syntheses. It serves as a reagent in the preparation of bromostannates and bromostannites through reaction with tin bromide.^{[1][2]} It is also a precursor in the synthesis of heterocyclic compounds, such as 2-(2'-furoyl)-4(5)-(2'-furanyl)-1H-imidazole (FFI).^{[1][2]} Furthermore, it is used as a component in soldering flux.^{[1][2]}

Experimental Protocols

Synthesis of Hydrazine Monohydrobromide (Conceptual Laboratory Scale)

This protocol is adapted from industrial synthesis principles for a laboratory setting.

Objective: To synthesize **hydrazine monohydrobromide** from hydrazine hydrate and hydrobromic acid.

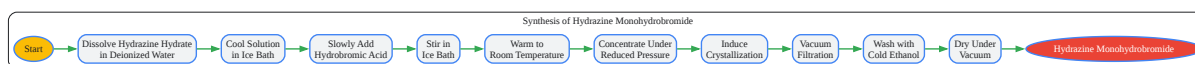
Materials:

- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Deionized water
- Ethanol
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and flask
- Filter paper

- Drying oven

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of hydrazine hydrate in deionized water.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add a stoichiometric amount of 48% hydrobromic acid to the stirred hydrazine solution using a dropping funnel. The reaction is exothermic, and the temperature should be monitored and controlled.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
- Remove the flask from the ice bath and allow it to slowly warm to room temperature.
- Concentrate the solution under reduced pressure to remove excess water.
- Induce crystallization by cooling the concentrated solution or by adding a small seed crystal.
- Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified **hydrazine monohydrobromide** crystals in a vacuum oven at a low temperature.



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Caption: Workflow for the laboratory synthesis of **Hydrazine monohydrobromide**.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound like **hydrazine monohydrobromide**.

Materials:

- Melting point apparatus
- Capillary tubes (one end sealed)
- Sample of **hydrazine monohydrobromide**
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

- Ensure the **hydrazine monohydrobromide** sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
- Carefully pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a moderate rate initially.
- Observe the sample closely through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

- For accuracy, a slower heating rate (1-2 °C per minute) is recommended when approaching the expected melting point.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of **hydrazine monohydrobromide** in water.

Materials:

- **Hydrazine monohydrobromide**
- Deionized water
- Test tubes or small beakers
- Magnetic stirrer and stir bars
- Analytical balance
- Volumetric flasks and pipettes
- Spatula
- Filtration apparatus (e.g., syringe filter)

Procedure:

- Prepare a saturated solution of **hydrazine monohydrobromide** by adding an excess amount of the solid to a known volume of deionized water in a beaker with a magnetic stir bar.
- Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
- After stirring, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant liquid using a pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

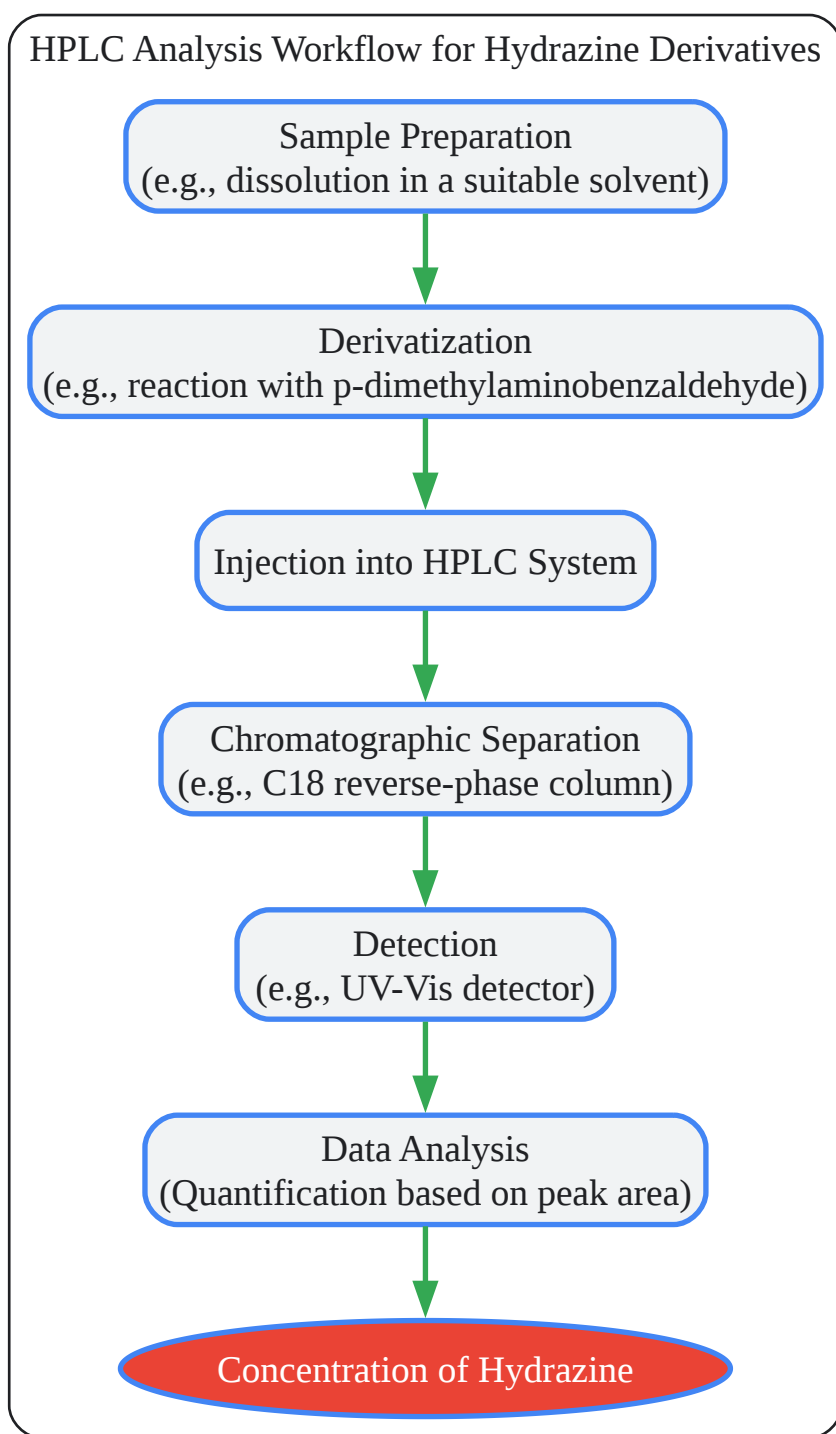
- Transfer the clear solution to a pre-weighed container.
- Evaporate the water from the solution by gentle heating in an oven until a constant weight of the dissolved solid is obtained.
- Calculate the mass of the dissolved **hydrazine monohydrobromide**.
- Express the solubility in grams per liter (g/L) of water.

Analytical Methods

The analysis of hydrazine and its derivatives, including **hydrazine monohydrobromide**, often involves chromatographic techniques. Due to the lack of a strong chromophore, derivatization is frequently employed, especially for UV-Vis detection in HPLC.

HPLC Analysis of Hydrazine (as a Derivative)

A common method involves the derivatization of hydrazine with an aldehyde or ketone to form a hydrazone, which can be readily detected.



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Caption: General workflow for the HPLC analysis of hydrazine via derivatization.

Applications in Drug Development

While **hydrazine monohydrobromide** itself is primarily a laboratory reagent, the hydrazine moiety is a critical structural component in numerous pharmaceuticals. Hydrazides and hydrazones, derived from hydrazine, exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The reactivity of the hydrazine group allows for its incorporation into various heterocyclic systems, which are common scaffolds in drug molecules. Therefore, understanding the properties and reactions of simple hydrazine salts like the monohydrobromide is fundamental for the development of new hydrazine-based therapeutic agents.

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